4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate
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Overview
Description
4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate is an organic compound with the molecular formula C17H28O2. It is known for its unique structure, which includes a phenoxy group attached to an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate typically involves the reaction of 4-(3,6-dimethylheptan-3-yl)phenol with ethylene oxide. The reaction is usually carried out under controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted phenoxyethanol derivatives .
Scientific Research Applications
4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various industrial products, such as surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate can be compared with other similar compounds, such as:
4-Nonylphenol, branched and linear, ethoxylated: These compounds share a similar phenoxyethanol structure but differ in their alkyl chain length and branching.
2-[2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethoxy]ethanol: This compound has an additional ethoxy group, making it more hydrophilic and potentially altering its chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications .
Properties
IUPAC Name |
2-[4-(3,6-dimethylheptan-3-yl)phenoxy]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-5-17(4,11-10-14(2)3)15-6-8-16(9-7-15)19-13-12-18/h6-9,14,18H,5,10-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFCMJANHDRHEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCC(C)C)C1=CC=C(C=C1)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675860 |
Source
|
Record name | 2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119449-37-4 |
Source
|
Record name | 2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(3,6-dimethylheptan-3-yl)phenoxy]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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